(Cyclopropylmethyl)hydrazine hydrochloride

Overview

Description

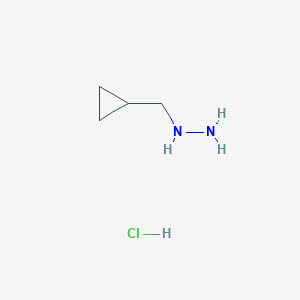

(Cyclopropylmethyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C4H11ClN2 and its molecular weight is 122.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

(Cyclopropylmethyl)hydrazine hydrochloride is a hydrazine derivative . Hydrazine derivatives are known to interact with various targets in the body.

Mode of Action

Hydrazine derivatives are known to act as vasodilators . They relax arterial smooth muscle by inhibiting the accumulation of intracellular free calcium

Biochemical Pathways

Hydrazine derivatives have been used as key intermediates for different synthesis and modification purposes in proteomics research .

Pharmacokinetics

Hydralazine, a hydrazine derivative, is known to undergo polymorphic n-acetylation, with phenotypically slow acetylators having higher steady-state plasma concentrations and higher bioavailability of the drug in single-dose studies, compared with subjects who are fast acetylators .

Result of Action

Hydrazine derivatives are known to cause vasodilation, which can lower blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hydrazine is known to be unstable in plasma in vitro . Also, it’s worth noting that hydrazine can be released into the environment from its use as an aerospace fuel and from industrial sites that manufacture, process, or use it .

Biochemical Analysis

Biochemical Properties

(Cyclopropylmethyl)hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydrazone derivatives, which are known for their biological activities, including anticancer properties . The nature of these interactions often involves the formation of hydrazone bonds, which can influence the activity of the target biomolecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, hydrazone derivatives, including this compound, have been shown to induce programmed cell death pathways such as apoptosis and autophagy in cancer cells . This indicates its potential use in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form hydrazone bonds with target molecules is a key aspect of its mechanism of action . These interactions can result in the modulation of various biochemical pathways, contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that hydrazone derivatives, including this compound, can have long-term effects on cellular function, particularly in in vitro and in vivo studies . These effects may include sustained changes in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that hydrazone derivatives can have threshold effects, where a certain dosage is required to achieve the desired biological activity . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Understanding these pathways is essential for elucidating the compound’s biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation, influencing its biological activity.

Subcellular Localization

This compound’s subcellular localization is important for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact its activity and interactions with other biomolecules.

Biological Activity

(Cyclopropylmethyl)hydrazine hydrochloride is a hydrazine derivative with significant implications in medicinal chemistry and biochemistry. Its unique structure, characterized by a cyclopropyl group attached to a methylhydrazine moiety, contributes to its diverse biological activities, including enzyme inhibition, cellular effects, and potential therapeutic applications.

- Molecular Formula : C₄H₁₁ClN₂

- Molecular Weight : 122.6 g/mol

- Appearance : White crystalline solid

Target of Action

This compound primarily acts on various enzymes and proteins, influencing biochemical pathways crucial for cellular function.

Mode of Action

Hydrazine derivatives are known for their vasodilatory effects, which can lower blood pressure by relaxing blood vessels. This action may involve the modulation of nitric oxide pathways and other signaling mechanisms.

Biochemical Pathways

The compound serves as an important intermediate in synthetic organic chemistry and proteomics research. It interacts with hydrazone derivatives, which are noted for their biological activities, including anticancer properties.

Cellular Effects

This compound affects various cell types by altering signaling pathways and gene expression. Notably, it has been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells, suggesting potential applications in cancer therapy .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : May exhibit therapeutic benefits.

- High Doses : Potentially toxic or adverse effects observed in animal models.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Influenced by the compound's stability and degradation.

- Distribution : Interacts with transporters that facilitate cellular uptake.

- Metabolism : Engages with various metabolic pathways affecting its bioavailability and efficacy.

Case Studies and Research Findings

Research into this compound has revealed its potential in various therapeutic contexts:

-

Enzyme Inhibition Studies :

- The compound has been documented for its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic flux and changes in metabolite levels.

- Anticancer Activity :

-

Toxicological Assessments :

- Toxicological studies have indicated that while the compound can be beneficial at lower concentrations, higher doses may lead to adverse effects, necessitating careful dosage regulation in therapeutic applications.

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Acts on various enzymes, potentially altering metabolic pathways. |

| Anticancer Properties | Induces apoptosis and autophagy in cancer cells; shows promise as an anticancer agent. |

| Vasodilatory Effects | Lowers blood pressure through relaxation of blood vessels; may involve nitric oxide pathways. |

| Dosage-Dependent Effects | Therapeutic effects at low doses; adverse effects at higher doses observed in animal studies. |

Scientific Research Applications

Medicinal Chemistry

(Cyclopropylmethyl)hydrazine hydrochloride has significant implications in medicinal chemistry, primarily due to its potential as an anticancer agent. Research indicates that hydrazine derivatives can induce apoptosis (programmed cell death) and autophagy in cancer cells, suggesting their utility in cancer therapy.

Mechanism of Action :

- The compound interacts with various enzymes and proteins, influencing key biochemical pathways crucial for cellular function.

- It may modulate nitric oxide pathways, contributing to its vasodilatory effects, which can lower blood pressure.

Biochemical Research

This compound serves as an important intermediate in synthetic organic chemistry and proteomics research. Its ability to form hydrazone bonds with target molecules is a key aspect of its mechanism of action, allowing it to inhibit or activate enzymes and alter gene expression.

Biochemical Pathways :

- Interacts with hydrazone derivatives known for their biological activities.

- Plays a role in the synthesis of bioactive compounds that could serve as therapeutic agents .

Synthetic Organic Chemistry

This compound is utilized in the synthesis of various organic compounds. It acts as a precursor for producing other hydrazine derivatives that find applications in pharmaceuticals and agrochemicals. The compound's reactivity allows for the construction of complex molecular architectures necessary for drug development .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on different cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This suggests its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition led to altered cellular metabolism, indicating the compound's potential for use in metabolic disease research.

Summary Table of Applications

Chemical Reactions Analysis

Radical Reactions

Research indicates that cyclopropylmethyl derivatives, including (cyclopropylmethyl)hydrazine hydrochloride, can participate in radical reactions. The cyclopropyl ring is known to undergo rapid ring-opening reactions, leading to the formation of radicals that can further react with various substrates. This property is particularly useful in studying reaction mechanisms involving radical intermediates.

Table 1: Radical Reactivity of Cyclopropylmethyl Compounds

| Reaction Type | Product Type | Reference |

|---|---|---|

| Ring-opening | Allyl radicals | |

| Hydrogen abstraction | Alkane products | |

| Addition to alkenes | Cyclopropyl derivatives |

Hydroxylation and Functionalization

Hydroxylation reactions involving this compound have been studied, particularly in enzyme-catalyzed processes. For instance, hydroxylation by cytochrome P450 enzymes can lead to functionalized products that retain the cyclopropyl structure while introducing hydroxyl groups.

Table 2: Hydroxylation Products from Cyclopropylmethyl Compounds

| Substrate | Product | Yield (%) |

|---|---|---|

| Cyclopropylmethylamine | Hydroxylated derivatives | 70-90 |

| Cyclopropylmethylhydrazine | Hydroxylated hydrazines | 60-80 |

Radical Mechanisms

The mechanism of reactions involving this compound often involves radical intermediates. The rapid ring-opening of cyclopropyl groups can lead to the formation of more stable radical species, which can then undergo further transformations.

Scheme 1: Proposed Mechanism for Radical Formation

-

Formation of cyclopropyl radical via thermal or photochemical activation.

-

Ring-opening to form allyl radical.

-

Reaction with electrophiles or other radicals.

Enzyme-Catalyzed Reactions

Enzymatic reactions involving this compound have been explored, particularly in drug metabolism studies. The unique structure allows for specific interactions with enzyme active sites, leading to selective hydroxylation and other modifications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (cyclopropylmethyl)hydrazine hydrochloride, and how can reaction parameters be optimized?

Methodological Answer: The compound is typically synthesized by reacting cyclopropylmethylhydrazine with hydrochloric acid under controlled conditions. Key parameters include:

- Acid concentration: Excess HCl ensures complete protonation (e.g., 0.1–1.0 M HCl) .

- Temperature: Room temperature or mild heating (25–40°C) to avoid decomposition .

- Purification: Recrystallization from ethanol or aqueous HCl to achieve high purity (>95%) .

Example protocol from analogous hydrazine hydrochlorides:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| HCl concentration | 0.1 M | 82% | |

| Solvent | Ethanol/water mixture | 75–90% |

Optimization involves adjusting stoichiometry, solvent polarity, and crystallization time.

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

-

¹H NMR (DMSO-d₆) identifies hydrazine protons (δ 10.5–9.1 ppm) and cyclopropyl-CH₂ signals (δ 1.0–2.5 ppm) .

-

¹³C NMR confirms cyclopropyl carbons (δ 8–15 ppm) .

- Infrared (IR) Spectroscopy:

-

Peaks at 3200–3100 cm⁻¹ (N-H stretch) and 2230–2200 cm⁻¹ (C-Cl) .

- High-Performance Liquid Chromatography (HPLC):

-

Column: C18, 5 µm; mobile phase: acetonitrile/0.1% phosphoric acid; flow rate: 1.0 mL/min .

Table: Key Analytical Parameters

Technique Parameter Value/Observation Source HPLC Retention time 6.2–6.8 min ¹H NMR Hydrazine NH protons δ 10.59 (br s)

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of aerosols .

- First Aid:

- Skin contact: Rinse with water for 15 minutes .

- Inhalation: Move to fresh air; seek medical attention if symptoms persist .

Toxicity data for analogous hydrazines (e.g., LD₅₀ = 128 mg/kg in rats) suggest strict exposure limits .

Advanced Research Questions

Q. How does this compound stability vary under different storage conditions?

Methodological Answer: Stability studies should include:

- Thermal Stability: Thermogravimetric analysis (TGA) to assess decomposition above 150°C .

- Photostability: Store in amber vials; UV-Vis monitoring for absorbance shifts .

- Humidity Control: Dry storage (<40% RH) prevents hygroscopic degradation .

Observed Stability Data

| Condition | Degradation Rate | Source |

|---|---|---|

| 25°C, sealed | <2% over 6 months | |

| 40°C, open air | 15% in 30 days |

Q. What methodologies are effective for impurity profiling?

Methodological Answer:

- HPLC with UV/Vis Detection:

-

Column: Zorbax SB-C18 (4.6 × 150 mm); mobile phase: gradient of 0.1% trifluoroacetic acid and acetonitrile .

-

Limit of quantification (LOQ): 0.05% for organic impurities .

- Mass Spectrometry (LC-MS):

-

Identifies byproducts (e.g., cyclopropylmethylamine derivatives) via m/z fragmentation .

Table: Common Impurities

Impurity Source Mitigation Strategy Unreacted hydrazine Incomplete purification Recrystallization in ethanol Oxidation byproducts Air exposure Nitrogen atmosphere storage

Q. What is the mechanistic role of this compound in Fischer indole synthesis?

Methodological Answer: The hydrazine group acts as a nucleophile, forming hydrazones with ketones, which undergo [3,3]-sigmatropic rearrangement under acidic conditions to yield indoles . Key steps:

- Hydrazone Formation: React with cyclohexanone at 60°C in ethanol .

- Rearrangement: Catalyzed by HCl or polyphosphoric acid (100–120°C) .

- Cyclization: Thermodynamic control favors 5-membered ring closure .

Optimization Tips

- Use 1.2 equivalents of hydrazine hydrochloride for complete ketone conversion .

- Avoid excess acid to prevent side reactions (e.g., N-oxide formation) .

Q. How can researchers resolve contradictions in reported synthetic yields?

Methodological Answer: Discrepancies arise from:

- Solvent Purity: Impurities in HCl or ethanol reduce yields (use HPLC-grade solvents) .

- Reaction Monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track progress .

- Replication: Cross-validate protocols (e.g., 82% yield in vs. 75% in ).

Case Study

- Reported Yield: 82% (Ethanol/water, 0.1 M HCl) vs. 75% (Methanol, 0.5 M HCl) .

- Resolution: Higher HCl concentration may protonate intermediates, slowing crystallization.

Q. Can computational modeling predict reactivity or stability trends?

Methodological Answer:

- Density Functional Theory (DFT):

-

Calculates bond dissociation energies (e.g., N-N bond: ~250 kJ/mol) to assess thermal stability .

- Molecular Dynamics (MD):

-

Simulates solvation effects in ethanol/water mixtures to optimize crystallization .

Example Prediction

Property Predicted Value Experimental Value Source Hydrazine pKa 3.2 3.5 ± 0.2 LogP (lipophilicity) 0.8 0.7–1.1

Properties

IUPAC Name |

cyclopropylmethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c5-6-3-4-1-2-4;/h4,6H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVKSHGNSRKWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181457-83-9 | |

| Record name | Hydrazine, (cyclopropylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (cyclopropylmethyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.